molecular formula C24H23N3O3 B14098341 1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B14098341
M. Wt: 401.5 g/mol
InChI Key: VAVULSVKLMUSOM-UHFFFAOYSA-N
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Description

1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrido[2,3-d]pyrimidine core with two distinct aromatic substituents, making it a unique molecule with potential therapeutic benefits.

Preparation Methods

The synthesis of 1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves several steps:

  • Synthetic Routes

    • The starting materials typically include 2,4-dimethylbenzyl chloride and 4-methoxybenzyl chloride.
    • These are reacted with a pyrido[2,3-d]pyrimidine precursor under basic conditions to form the desired product.
    • The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
  • Industrial Production Methods

    • Industrial synthesis may involve continuous flow reactors to optimize reaction conditions and improve yield.
    • The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions:

  • Types of Reactions

      Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

      Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

      Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.

  • Common Reagents and Conditions

    • Oxidizing agents: Potassium permanganate, chromium trioxide.
    • Reducing agents: Hydrogen gas, palladium catalyst.
    • Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
  • Major Products

    • Oxidation products may include carboxylic acids or ketones.
    • Reduction products typically involve the formation of alcohols or amines.
    • Substitution reactions can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and potential as a catalyst in organic reactions.
  • Biology

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
    • Studied for its ability to modulate specific biological pathways.
  • Industry

    • Used in the development of new materials with specific properties.
    • Investigated for its potential use in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets:

  • Molecular Targets

    • The compound may bind to enzymes, inhibiting their activity.
    • It can interact with receptors, modulating signal transduction pathways.
  • Pathways Involved

    • The compound may affect pathways involved in inflammation, cell proliferation, and apoptosis.
    • It can modulate the activity of kinases and other signaling molecules.

Comparison with Similar Compounds

1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can be compared with other similar compounds:

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H23N3O3/c1-16-6-9-19(17(2)13-16)15-26-22-21(5-4-12-25-22)23(28)27(24(26)29)14-18-7-10-20(30-3)11-8-18/h4-13H,14-15H2,1-3H3

InChI Key

VAVULSVKLMUSOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)OC)C

Origin of Product

United States

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